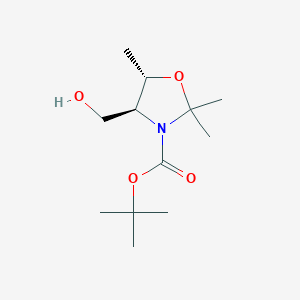
2-(pentan-2-yl)-2,3-dihydro-1H-isoindol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Pentan-2-yl)-2,3-dihydro-1H-isoindol-5-amine is a cyclic organic compound that is used in a variety of scientific applications. It has been used in the synthesis of many other compounds and has been studied for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Catalytic Applications
Rare earth oxides have shown promising results in the vapor-phase catalytic dehydration of amino alcohols, including 5-amino-1-pentanol, to produce unsaturated amines, highlighting the potential of these catalysts in the synthesis of cyclic and acyclic amines (Ohta, Yamada, & Sato, 2016). Additionally, the radical multicomponent carboamination of [1.1.1]propellane has been utilized to synthesize multifunctionalized bicyclo[1.1.1]pentan-1-amines, a process that highlights the ability to generate complex structures from simpler molecules (Kanazawa, Maeda, & Uchiyama, 2017).
Biocatalysis for Chiral Synthesis
The biocatalytic synthesis of chiral amino alcohols, such as (2S,3S)-2-aminopentane-1,3-diol, through a multidisciplinary approach involving engineered Escherichia coli and Chromobacterium violaceum, demonstrates the application of biocatalysis in obtaining high-value biochemicals and pharmaceutical intermediates (Smith et al., 2010).
Synthetic Methodologies
Innovative synthetic methodologies have been developed for the preparation of 3-alkylbicyclo[1.1.1]pentan-1-amines, showcasing the utility of magnesium amides and alkyl electrophiles in accessing high-value scaffolds for pharmaceutical research (Hughes et al., 2019). Another example is the effective synthesis of 5-amino-1-pentanol by reductive amination of biomass-derived 2-hydroxytetrahydropyran over supported Ni catalysts, which underscores the green chemistry approach to synthesizing useful amines (Li et al., 2020).
Chemical Transformations
Thermal rearrangements and chemical transformations, such as the formation of tetrahydrofuran derivatives and acetonylation of alkenes using carbon radicals derived from manganese(III) oxidation of diketene, illustrate the complex reactions that these compounds can undergo to form diverse chemical structures (Nishino, Nguyen, Yoshinaga, & Kurosawa, 1996).
Eigenschaften
IUPAC Name |
2-pentan-2-yl-1,3-dihydroisoindol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-3-4-10(2)15-8-11-5-6-13(14)7-12(11)9-15/h5-7,10H,3-4,8-9,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWEMKKALZMPTTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)N1CC2=C(C1)C=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(pentan-2-yl)-2,3-dihydro-1H-isoindol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B1519342.png)


